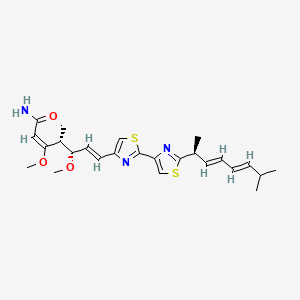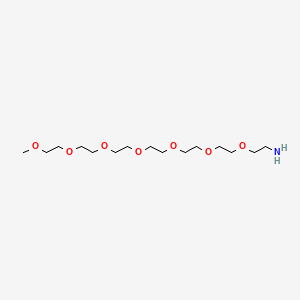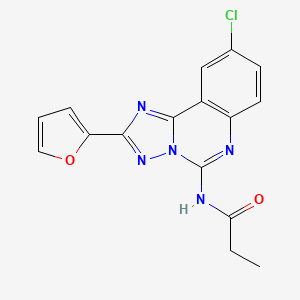
Myxothiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Myxothiazol undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit electron transport through the bc1 complex of mitochondria by blocking the reduction of cytochromes c and cl by succinate or NADH .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include antimycin, succinate, and NADH. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound are the inhibited forms of cytochromes c and cl, which result from the blockage of electron transfer in the mitochondrial respiratory chain .
Aplicaciones Científicas De Investigación
Myxothiazol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the electron transport chain and the mechanisms of mitochondrial respiration . In biology, this compound is used to investigate the effects of mitochondrial inhibitors on cellular processes . In industry, this compound is used in the production of bioactive compounds and as a model compound for the development of new drugs .
Mecanismo De Acción
Myxothiazol is similar to other thiazole-containing antibiotics such as strobilurin A, strobilurin B, and oudemansin . this compound is unique in its specific binding site and mechanism of action. Unlike other inhibitors, this compound does not form a hydrogen bond to the Rieske iron-sulfur protein, which allows it to bind in the ‘b-proximal’ region of the cytochrome b quinol oxidation site . This unique binding characteristic distinguishes this compound from other similar compounds and contributes to its specific inhibitory effects .
Comparación Con Compuestos Similares
- Strobilurin A
- Strobilurin B
- Oudemansin
- Antimycin
Propiedades
Número CAS |
76706-55-3 |
|---|---|
Fórmula molecular |
C25H33N3O3S2 |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1 |
Clave InChI |
XKTFQMCPGMTBMD-ZDBABOMLSA-N |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
SMILES isomérico |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC |
SMILES canónico |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Apariencia |
Solid powder |
| 76706-55-3 | |
Pictogramas |
Acute Toxic |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)




![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

